molecular formula C12H14N4O2 B2870264 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 565193-46-6

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B2870264
CAS No.: 565193-46-6
M. Wt: 246.27
InChI Key: UFKUJLNGUGAQQL-UHFFFAOYSA-N
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Description

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide is a specialized phthalazinone derivative designed for research applications. This compound features a reactive carbohydrazide functional group, making it a highly versatile building block or key intermediate in organic synthesis and medicinal chemistry campaigns . Compounds within this class are primarily investigated for their potential to inhibit biologically relevant protein targets. Recent research highlights phthalazinone derivatives as scaffolds in the development of inhibitors for kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer . Furthermore, structurally similar carbohydrazides are recognized as excellent precursors for the assembly of diverse nitrogen-containing heterocycles, including pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazoles . These heterocyclic systems are frequently explored for their antimicrobial and antioxidant properties, positioning this compound as a valuable starting material for generating novel chemical entities for biological screening . The propyl substituent on the dihydrophthalazine ring can influence the compound's lipophilicity and steric profile, allowing researchers to fine-tune the properties of resulting molecules. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or animal consumption.

Properties

IUPAC Name

4-oxo-3-propan-2-ylphthalazine-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7(2)16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-7H,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKUJLNGUGAQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide (CAS Number: 565193-46-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molar mass of 246.27 g/mol. The compound features a phthalazine core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC12H14N4O2
Molar Mass246.27 g/mol
CAS Number565193-46-6

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. This synthesis has been optimized for yield and purity, utilizing methods such as microwave-assisted synthesis to enhance reaction efficiency.

Antioxidant Activity

Research indicates that compounds with a phthalazine structure often exhibit significant antioxidant properties. These activities are primarily attributed to the ability of the hydrazone moiety to scavenge free radicals and inhibit oxidative stress in biological systems.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibition properties of this compound. Notably, it has been evaluated as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to uric acid production. In vitro assays demonstrated that derivatives of phthalazine can exhibit micromolar potency against XO, suggesting therapeutic implications for conditions like gout and hyperuricemia .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains, revealing moderate antibacterial activity. The minimum inhibitory concentration (MIC) values indicate potential for development into therapeutic agents against resistant bacterial strains .

Antiviral Activity

In silico studies have suggested that derivatives of this compound may possess antiviral properties, particularly against viral proteases involved in the replication cycle of viruses such as HIV and SARS-CoV-2. Molecular docking studies have indicated favorable binding interactions with key viral targets, warranting further investigation into their therapeutic potential .

Study on Xanthine Oxidase Inhibition

A study published in PubMed explored the structure-activity relationship (SAR) of various hydrazone derivatives related to phthalazine structures. The most promising compounds demonstrated IC50 values in the low micromolar range against XO, highlighting their potential as novel therapeutic agents for gout management .

Antibacterial Evaluation

Another investigation involved the synthesis and biological evaluation of phthalazine derivatives against multiple bacterial strains. The results indicated that several compounds exhibited significant antibacterial activity with MIC values comparable to standard antibiotics, suggesting their utility in treating infections caused by resistant organisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key attributes of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide with structurally related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents/Functional Groups Biological Activity (if reported) Synthesis Method
This compound (565193-46-6) C₁₂H₁₄N₄O₂* ~246* Propan-2-yl (C3), oxo (C4), carbohydrazide (C1) Not explicitly reported Likely microwave-assisted or hydrazide coupling
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (99072-87-4) C₁₀H₁₀N₄O₂ 218.21 Methyl (C3), oxo (C4), carbohydrazide (C1) Not reported Hydrazide condensation
2-(4-Oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylsulfanyl)-propionic acid hydrazide (IV-a4) C₂₆H₂₄N₄O₃S 472 o-Tolyl (C3), sulfanyl, propionic acid hydrazide Antibacterial (implied by synthesis focus) Microwave irradiation
N'-(1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (7b4) C₃₁H₂₇ClN₄O₂ 523 Benzyl (C3), chloro-phenyl, benzohydrazide Not explicitly reported Column chromatography
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid (8) C₁₄H₁₂N₄O₄S 332.33 Thioxo-oxadiazole, pyrrolidinone, benzoic acid Antibacterial (tested) Hydrolysis and acidification

*Estimated based on structural analogy to CAS 99072-87-4 .

Key Observations

Core Heterocycle Variations: The target compound uses a phthalazine core, whereas analogs like IV-a4 and 7b4 employ quinazoline or quinazolinone backbones. Phthalazines are less common in the literature compared to quinazolines, which are widely studied for antimicrobial and anticancer activities . The oxo group at position 4 is a conserved feature across all compounds, suggesting its role in stabilizing the conjugated system and influencing electronic properties .

Sulfanyl and thioxo groups in IV-a4 and compound 8 introduce polarizable sulfur atoms, which could modulate redox activity or metal-binding properties .

Functional Group Diversity :

  • Hydrazide moieties are prevalent in all compounds, but their positions and adjacent groups vary. For example, IV-a4 incorporates a sulfanyl-propionic acid hydrazide, whereas 7b4 uses a benzohydrazide linked to a chloro-phenyl group . These modifications influence hydrogen-bonding capacity and target selectivity.

Synthetic Approaches :

  • Microwave-assisted synthesis (e.g., IV-a4) offers rapid reaction times and higher yields compared to traditional methods .
  • Column chromatography remains a standard purification technique for complex hydrazide derivatives .

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